2-(1-Bromobutan-2-yl)-1,3-dioxolane
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Overview
Description
2-(1-Bromobutan-2-yl)-1,3-dioxolane is an organic compound that features a brominated butyl group attached to a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Bromobutan-2-yl)-1,3-dioxolane typically involves the bromination of butan-2-ol followed by cyclization with ethylene glycol. The reaction conditions often require the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can help in maintaining precise control over reaction parameters, such as temperature and pressure, which are crucial for the efficient synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
2-(1-Bromobutan-2-yl)-1,3-dioxolane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: Reduction can lead to the formation of butyl derivatives with different functional groups.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or ammonia, typically under reflux conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Major Products
Substitution: Products include alcohols, amines, or ethers, depending on the nucleophile used.
Oxidation: Products are typically aldehydes or ketones.
Reduction: Products include various butyl derivatives.
Scientific Research Applications
2-(1-Bromobutan-2-yl)-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(1-Bromobutan-2-yl)-1,3-dioxolane exerts its effects involves the interaction of its brominated butyl group with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds and the modification of existing molecular structures. The dioxolane ring provides stability and rigidity to the compound, influencing its reactivity and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromobutan-2-ylbenzene
- 1-Bromobutan-2-yl-2-fluorobenzene
Uniqueness
2-(1-Bromobutan-2-yl)-1,3-dioxolane is unique due to the presence of the dioxolane ring, which imparts distinct chemical properties compared to other brominated butyl compounds. The dioxolane ring enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C7H13BrO2 |
---|---|
Molecular Weight |
209.08 g/mol |
IUPAC Name |
2-(1-bromobutan-2-yl)-1,3-dioxolane |
InChI |
InChI=1S/C7H13BrO2/c1-2-6(5-8)7-9-3-4-10-7/h6-7H,2-5H2,1H3 |
InChI Key |
NLFSTRASIPFIPH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CBr)C1OCCO1 |
Origin of Product |
United States |
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